
Dopamine D3 receptor antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine D3 receptor antagonist-1 is a compound that selectively binds to and inhibits the activity of dopamine D3 receptors. These receptors are part of the dopamine receptor family, which plays a crucial role in the central nervous system by regulating various functions such as locomotor activity, learning, reward, motivation, emotion, cognition, food intake, and endocrine regulation . Dopamine D3 receptors are primarily found in the limbic areas of the brain, making them a significant target for therapeutic interventions in neurological and psychiatric disorders .
Vorbereitungsmethoden
The synthesis of dopamine D3 receptor antagonist-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of indole derivatives as starting materials, which are then subjected to various chemical transformations to achieve the desired antagonist . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Analyse Chemischer Reaktionen
Dopamine D3 receptor antagonist-1 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Dopamine D3 receptor antagonist-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Dopamine D3 receptor antagonist-1 exerts its effects by selectively binding to dopamine D3 receptors and inhibiting their activity. This inhibition prevents the receptors from interacting with dopamine, thereby modulating the downstream signaling pathways involved in various physiological processes . The molecular targets of this compound include the dopamine D3 receptors, which are G-protein-coupled receptors that activate intracellular signaling cascades upon binding to dopamine . By blocking these receptors, this compound can alter neurotransmitter release, neuronal excitability, and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
Dopamine D3 receptor antagonist-1 is unique in its high selectivity for dopamine D3 receptors compared to other dopamine receptor subtypes such as D2 and D4 . Similar compounds include:
Dopamine D2 receptor antagonists: These compounds also inhibit dopamine receptors but have a broader range of activity and may affect multiple receptor subtypes.
Dopamine D4 receptor antagonists: These compounds specifically target dopamine D4 receptors and are used in research and therapeutic applications similar to those of D3 receptor antagonists.
Partial agonists: Compounds that partially activate dopamine receptors while also inhibiting their activity, providing a balance between agonism and antagonism.
The uniqueness of this compound lies in its ability to selectively inhibit D3 receptors without significantly affecting other dopamine receptor subtypes, making it a valuable tool for research and therapeutic applications .
Eigenschaften
Molekularformel |
C31H35Cl2N3O3 |
|---|---|
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-5,5-diphenyl-1,4-dioxane-2-carboxamide |
InChI |
InChI=1S/C31H35Cl2N3O3/c32-26-14-9-15-27(29(26)33)36-20-18-35(19-21-36)17-8-7-16-34-30(37)28-22-39-31(23-38-28,24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-6,9-15,28H,7-8,16-23H2,(H,34,37) |
InChI-Schlüssel |
JQDJABJXHUQKKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCNC(=O)C2COC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C(=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)

![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
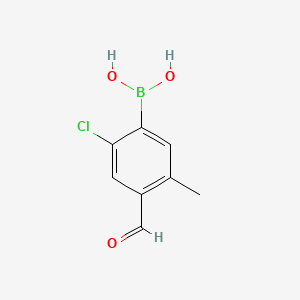
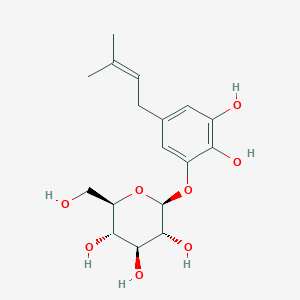
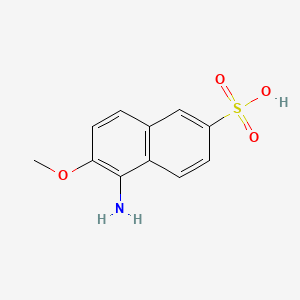
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
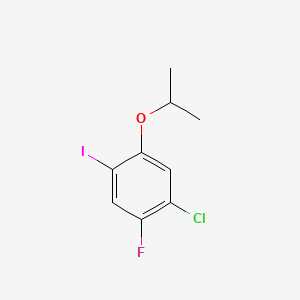
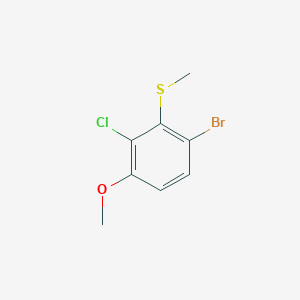
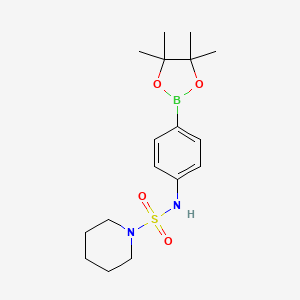

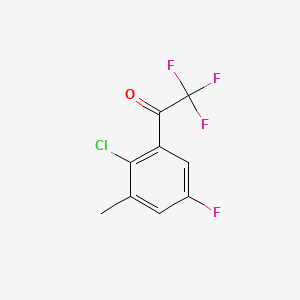
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
